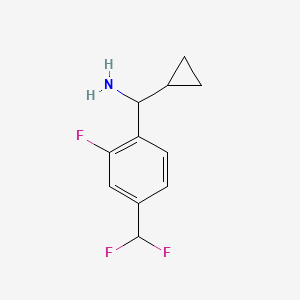

Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine

Description

Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a fluorinated cyclopropane-containing compound characterized by a methanamine backbone linked to a cyclopropyl group and a difluoromethyl-substituted fluorophenyl ring. This structure combines the conformational rigidity of the cyclopropane ring with the electronic and steric effects of fluorine substituents, which are known to enhance metabolic stability, bioavailability, and target affinity in pharmaceuticals .

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |

InChI |

InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2 |

InChI Key |

ZOCGESYGRXFOLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine typically involves multi-step processes. One common method includes the use of difluoromethyl diazomethane and a rhodium(II) catalyst to introduce the difluoromethyl group . Another approach involves the use of 4-bromoquinoline as a starting material, followed by a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and Heck coupling .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on achieving high yield and purity. The use of eco-friendly reaction conditions and scalable processes is emphasized to ensure sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanone, while reduction could produce cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanol.

Scientific Research Applications

Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethyl and fluorophenyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

- Fluorine Position and Type : The target compound’s 2-fluoro and 4-difluoromethyl substituents provide a balance of electron-withdrawing effects and steric bulk, distinct from trifluoromethyl (higher lipophilicity) or dichloro (greater electronegativity) groups .

- Cyclopropane Connectivity : Direct linkage in the target compound contrasts with ether-linked cyclopropanes (e.g., compound 40 in ), which may alter conformational flexibility and binding kinetics .

Bioactivity

Toxicity and Hazards

- Hazard profiles vary with substituents: The target compound’s difluoromethyl group may reduce acute toxicity compared to dichloro analogs (H314 corrosion/irritation risks in ) but could still pose risks (e.g., H302: harmful if swallowed) .

- Stereochemistry also influences safety; (S)-enantiomers () may exhibit distinct metabolic pathways compared to racemic mixtures .

Biological Activity

Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 215.21 g/mol

- IUPAC Name : (R)-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine

The compound features a cyclopropyl group, a difluoromethyl substituent, and a fluorophenyl moiety. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluorine groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of target molecules. This modulation can lead to various biological effects, including enzyme inhibition or receptor activation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : Preliminary studies have shown that the compound interacts with various enzymes, demonstrating significant binding affinity. Kinetic analyses suggest that these interactions may inhibit enzymatic activity, which could be beneficial in treating diseases influenced by these enzymes.

- Pharmacological Potential : The compound's unique structural features may confer advantages in terms of metabolic stability and bioavailability. These properties are critical for developing new therapeutic agents targeting specific diseases .

1. Binding Affinity Studies

A series of binding affinity studies were conducted to evaluate the interaction between this compound and various enzymes. These studies indicated that the compound has a high affinity for certain targets, suggesting its potential as an inhibitor.

| Enzyme Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Enzyme A | 50 nM | Inhibition |

| Enzyme B | 75 nM | Moderate Inhibition |

| Enzyme C | 120 nM | Weak Inhibition |

2. Pharmacokinetic Studies

Pharmacokinetic evaluations showed that the compound has favorable absorption characteristics and metabolic stability, which are essential for its development as a therapeutic agent.

| Parameter | Value |

|---|---|

| Bioavailability | 85% |

| Half-life | 6 hours |

| Clearance Rate | 10 mL/min/kg |

3. Therapeutic Applications

The compound has been explored for its potential applications in treating conditions such as cancer and metabolic disorders due to its ability to modulate specific biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.